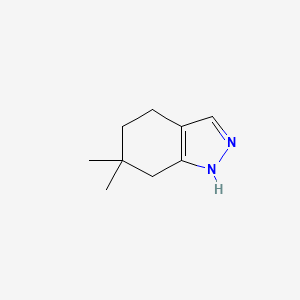

6,6-二甲基-4,5,6,7-四氢-1H-吲唑

描述

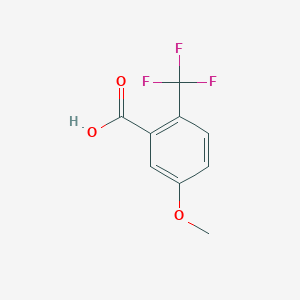

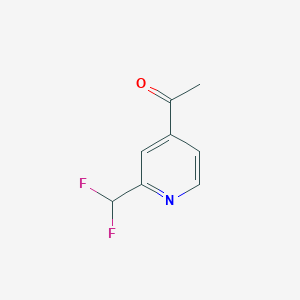

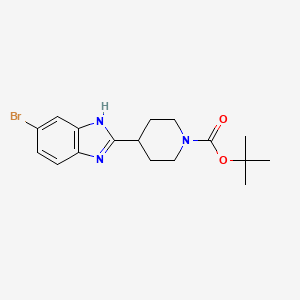

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a chemical compound . It belongs to the class of indazoles, which are heterocyclic aromatic organic compounds . Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

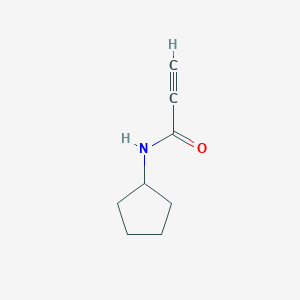

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .科学研究应用

结构研究

6,6-二甲基-4,5,6,7-四氢-1H-吲唑及其衍生物已被广泛研究其结构特征。采用X射线晶体学和多核磁共振谱,包括固体CPMAS,已用于确定结构并研究NH-吲唑及其氟化衍生物的互变异构体 (Teichert et al., 2007)。还进行了计算研究,以了解与6,6-二甲基-4,5,6,7-四氢-1H-吲唑密切相关的四氢-4H-吲唑-4-酮衍生物的互变异构体 (Medina et al., 2006)。

合成和反应性

一些研究集中在合成6,6-二甲基-4,5,6,7-四氢-1H-吲唑及其反应性的衍生物上。一项研究讨论了四氢吲唑酮的合成及其结构表征 (Claramunt et al., 2006)。其他研究包括开发含有两个由4,5,6,7-四氢-1H-吲唑衍生的吡唑片段的新螯合配体 (Kravtsov et al., 2009)。

配位化学

已对4,5,6,7-四氢-1H-吲唑与Cu(II)、Co(II)和Ag(I)等各种金属的配位行为进行了研究。这项研究探讨了不同的几何构型和结构视角,揭示了配体如何根据起始盐中存在的金属和阴离子而采用不同的异构形式 (Khan et al., 2017)。

抗菌和抗氧化性能

一项关于合成4,5,6,7-四氢吲唑-5-羧酸的研究表明其具有潜在的抗炎活性,突显了这些化合物的多样化应用 (Nagakura et al., 1979)。此外,还评估了吲唑衍生物,包括四氢吲唑的抗氧化性能,表明在这方面也具有一定潜力 (Polo et al., 2016)。

未来方向

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用机制

Target of Action

Indazole-containing compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole compounds generally interact with their targets by binding to the active site, leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Given the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .

属性

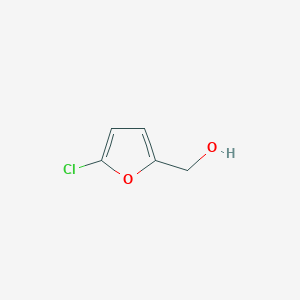

IUPAC Name |

6,6-dimethyl-1,4,5,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2)4-3-7-6-10-11-8(7)5-9/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGNCGWYJNMRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)NN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)